molecular formula C10H10Br2O2 B8602511 1,1-Dibromo-2-(3,4-dimethoxyphenyl)ethene

1,1-Dibromo-2-(3,4-dimethoxyphenyl)ethene

Cat. No. B8602511
M. Wt: 321.99 g/mol
InChI Key: YULOZDLKWFWDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07589205B2

Procedure details

According to the General Procedure E, 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethene (4.00 g, 12.40 mmol) and n-BuLi (17.11 ml, 27.28 mmol) are converted to give after workup and chromatography (SiO2, PE/EE=1:1, Rf=0.51) the title compound (1.70 g, 10.48 mmol, 85%) as a colorless solid, m.p. 71-72° C.;
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
17.11 mL
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([O:12][CH3:13])[CH:5]=1.[Li]CCCC>>[CH3:13][O:12][C:6]1[CH:5]=[C:4]([C:3]#[CH:2])[CH:9]=[CH:8][C:7]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC(=CC1=CC(=C(C=C1)OC)OC)Br
Step Two
Name
Quantity
17.11 mL
Type
reactant
Smiles
[Li]CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C#C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.48 mmol
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.